molecular formula C8H10N2OS B6590074 N'-[(thiophen-2-yl)methylidene]propanehydrazide CAS No. 1002841-94-2

N'-[(thiophen-2-yl)methylidene]propanehydrazide

Katalognummer: B6590074
CAS-Nummer: 1002841-94-2
Molekulargewicht: 182.25 g/mol
InChI-Schlüssel: GEIACGKJMVGCGM-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(thiophen-2-yl)methylidene]propanehydrazide is an organic compound with the molecular formula C8H10N2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-[(thiophen-2-yl)methylidene]propanehydrazide can be synthesized through the condensation reaction between thiophene-2-carbaldehyde and propanehydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mechanism involves the formation of a Schiff base, where the aldehyde group of thiophene-2-carbaldehyde reacts with the hydrazide group of propanehydrazide, resulting in the formation of N’-[(thiophen-2-yl)methylidene]propanehydrazide .

Industrial Production Methods

While specific industrial production methods for N’-[(thiophen-2-yl)methylidene]propanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(thiophen-2-yl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene-2-carbaldehyde and propanehydrazide.

    Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(thiophen-2-yl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N’-[(thiophen-2-yl)methylidene]propanehydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The thiophene ring can interact with hydrophobic pockets in proteins, potentially inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of N’-[(thiophen-2-yl)methylidene]propanehydrazide.

    Propanehydrazide: Another precursor in the synthesis.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.

Uniqueness

N’-[(thiophen-2-yl)methylidene]propanehydrazide is unique due to its Schiff base structure, which imparts distinct chemical reactivity and biological activity. Its ability to form metal complexes and its potential bioactive properties set it apart from other thiophene derivatives.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(thiophen-2-yl)methylidene]propanehydrazide involves the condensation of thiophene-2-carbaldehyde with propanehydrazide in the presence of a suitable catalyst.", "Starting Materials": [ "Thiophene-2-carbaldehyde", "Propanehydrazide", "Catalyst" ], "Reaction": [ "Thiophene-2-carbaldehyde is added to a solution of propanehydrazide in a suitable solvent.", "The reaction mixture is heated under reflux in the presence of a suitable catalyst.", "The reaction progress is monitored by TLC or other suitable analytical techniques.", "After completion of the reaction, the solvent is removed under reduced pressure.", "The crude product is purified by column chromatography or recrystallization to obtain the desired product, N-[(thiophen-2-yl)methylidene]propanehydrazide." ] }

CAS-Nummer

1002841-94-2

Molekularformel

C8H10N2OS

Molekulargewicht

182.25 g/mol

IUPAC-Name

N-[(E)-thiophen-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C8H10N2OS/c1-2-8(11)10-9-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H,10,11)/b9-6+

InChI-Schlüssel

GEIACGKJMVGCGM-RMKNXTFCSA-N

Isomerische SMILES

CCC(=O)N/N=C/C1=CC=CS1

Kanonische SMILES

CCC(=O)NN=CC1=CC=CS1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.